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Compound of Interest

Compound Name: L-TYROSINE (RING-13C6)

Cat. No.: B1579877 Get Quote

Abstract
Protein turnover—the net result of synthesis and degradation—is a critical determinant of

cellular proteostasis.[1] While steady-state levels are easily measured, they often mask

underlying kinetic changes. This Application Note details a robust protocol for quantifying

protein half-lives (

) and degradation rate constants (

) using L-Tyrosine ring-13C6 in a pulse-chase format. Unlike traditional radiolabeling (

S-Met) or standard SILAC (Lys/Arg), the use of

C

-Tyrosine offers a distinct mass spectrometric signature (+6.0201 Da) and circumvents the
confounding arginine-to-proline metabolic conversion artifacts often observed in long-term
dynamic SILAC experiments.

Principle of Operation
The core principle relies on Dynamic Stable Isotope Labeling. The experiment is divided into

two distinct phases:

The Pulse (Labeling): Cells are cultured in media containing L-Tyrosine ring-13C6 as the

sole source of tyrosine. During this window, all newly synthesized proteins incorporate the
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heavy label.

The Chase (Decay): The labeled media is removed and replaced with media containing a

massive excess of unlabeled (light) L-Tyrosine. This "chase" prevents further incorporation of

the heavy isotope.

By harvesting cells at specific time points during the chase and analyzing them via LC-MS/MS,

we track the disappearance of the heavy-labeled peptide fraction over time. This decay follows

first-order kinetics, allowing for the precise calculation of protein stability.

Advantages of L-Tyrosine ring-13C6
Clean Signal: The aromatic ring stability ensures the label is not metabolically scrambled into

other amino acids (unlike

C-Glucose).

No Arg-Pro Conversion: Standard SILAC using

C-Arginine often suffers from metabolic conversion of Arginine to Proline, splitting the heavy
signal and complicating quantitation. Tyrosine does not undergo this conversion.

Specific Mass Shift: The incorporation of six

C atoms results in a mass shift of +6.0201 Da, easily resolvable by high-resolution mass
spectrometry (Orbitrap or TOF).

Experimental Workflow Visualization
The following diagram outlines the critical phases of the pulse-chase experiment, emphasizing

the "Chase Flood" strategy to minimize isotope recycling.
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Critical Control Point: Isotope Recycling
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(Tyr-free Media, 30 min)

2. Pulse Phase
(13C6-Tyr Media, 2-4 hrs)

Synchronize Uptake 3. Wash Step
(PBS x2)

Remove Label 4. Chase Phase
(Excess 12C-Tyr)

Start Decay Timer

5. Harvest Timepoints
(0h, 2h, 4h, 8h, 16h, 24h)

Serial Collection

Proteasomal Degradation
Releases 13C6-Tyr

6. LC-MS/MS Analysis
(Quantify Heavy/Light Ratio)

Proteolytic Digestion

Re-incorporation
(False Long Half-life)

Prevented by
Excess 12C-Tyr

Click to download full resolution via product page

Figure 1: Workflow for L-Tyrosine ring-13C6 Pulse-Chase. Note the critical "Chase" step

designed to prevent re-incorporation of labeled amino acids.

Detailed Protocol
Reagents and Materials

Reagent Specification Purpose

L-Tyrosine ring-13C6 >99% isotopic purity The "Pulse" label.

Dialyzed FBS 10 kDa MWCO

Removes endogenous

unlabeled amino acids from

serum.

Custom DMEM Tyrosine-free
Basal media for pulse and

depletion.

Unlabeled L-Tyrosine BioReagent grade The "Chase" competitor.

Protease Inhibitor Cocktail Broad spectrum
Prevents degradation during

lysis.

Trypsin (Sequencing Grade) Modified, TPCK-treated Protein digestion for MS.
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Step-by-Step Methodology
Phase 1: Preparation and Depletion

Media Prep: Prepare "Pulse Media" by adding L-Tyrosine ring-13C6 to Tyrosine-free DMEM

(supplemented with 10% Dialyzed FBS) to a final concentration of 0.4 mM (standard DMEM

concentration).

Depletion: Wash adherent cells (e.g., HeLa, HEK293) twice with warm PBS. Incubate in

Tyrosine-free DMEM (with dialyzed FBS) for 30 minutes.

Expert Insight: This step depletes the intracellular pool of unlabeled tyrosine, ensuring that

when the pulse begins, protein synthesis immediately utilizes the heavy isotope.

Phase 2: The Pulse[2]
Replace depletion media with Pulse Media.

Incubate for a duration sufficient to label the proteome but short enough to minimize steady-

state equilibration.

Recommendation:2 to 4 hours for rapidly turning over proteins; 12-24 hours if studying

long-lived proteins.

Phase 3: The Chase (The Critical Step)
Wash: Aspirate Pulse Media. Wash cells twice rapidly with warm PBS to remove extracellular

heavy tyrosine.

Flood: Add "Chase Media."[3] This is DMEM containing unlabeled L-Tyrosine at 2x to 5x the

standard concentration (e.g., 0.8 mM - 2.0 mM).

Causality: The high concentration of light tyrosine outcompetes any heavy tyrosine

released from protein degradation, effectively "washing out" the label and minimizing

recycling errors.

Phase 4: Harvest and Lysis
Collect cells at predetermined time points (e.g.,
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hours).

is immediately after adding Chase Media.

Lyse cells in 8M Urea or 2% SDS buffer containing protease inhibitors.

Sonicate to shear DNA and clarify by centrifugation (14,000 x g, 10 min).

Phase 5: MS Sample Preparation
Protein Quantitation: BCA assay to normalize protein load (e.g., 50 µg per time point).

Digestion: Perform standard FASP (Filter Aided Sample Preparation) or S-Trap digestion

using Trypsin.

Note: Trypsin cleaves at Lys/Arg. Tyrosine will be internal within peptides.

Desalting: C18 StageTip or SPE cartridge cleanup.

Data Analysis and Calculations
Mass Spectrometry Settings

Instrument: Orbitrap (Exploris/Eclipse) or high-res TOF.

Resolution: Minimum 60,000 at 200 m/z.

Dynamic Exclusion: Enabled (to maximize depth).

Targeted Analysis (Optional): If specific proteins are of interest, use PRM (Parallel Reaction

Monitoring) targeting peptides containing Tyrosine.

Calculating Degradation Rates
The degradation rate is determined by the loss of the "Heavy" signal relative to the total pool

over time.

Calculate RIA (Relative Isotope Abundance): For every peptide at each time point (

):
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[4]

Kinetic Modeling: Protein degradation typically follows first-order kinetics. Plot the natural log

of the normalized RIA against time:

Slope: The slope of the linear regression line is

.

Half-Life (

):

Data Visualization: The Decay Curve
Figure 2: Theoretical decay table. The half-life is the time point where the heavy label

abundance drops to 50% of its initial value (

).

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Label Incorporation
Pulse too short or Tyrosine

pool not depleted.

Extend pulse time or ensure

thorough depletion step (30

min) in Tyr-free media.

Non-Linear Decay Isotope Recycling.

Increase the concentration of

unlabeled Tyrosine in the

Chase media (Flood strategy).

Signal Split Incomplete Trypsin digestion.

Ensure Urea concentration is

<1M during digestion; check

Trypsin activity.

No Heavy Peak Peptide lacks Tyrosine.

Filter dataset for peptides

containing "Y". Trypsin cleaves

K/R, so not all peptides contain

Y.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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